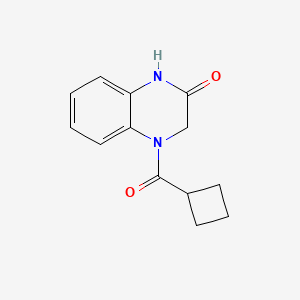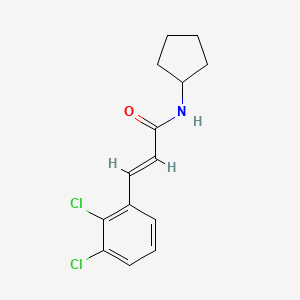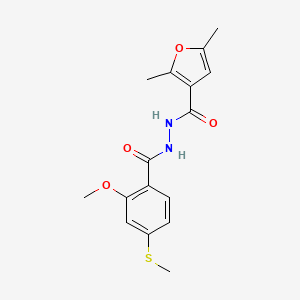
4-(Cyclobutanecarbonyl)-1,3-dihydroquinoxalin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclobutanecarbonyl)-1,3-dihydroquinoxalin-2-one is a chemical compound that belongs to the class of quinoxaline derivatives. It has been of great interest to the scientific community due to its diverse biological activities.
Aplicaciones Científicas De Investigación
4-(Cyclobutanecarbonyl)-1,3-dihydroquinoxalin-2-one has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antitumor, antimicrobial, antiviral, and anti-inflammatory activities. It has also been found to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of 4-(Cyclobutanecarbonyl)-1,3-dihydroquinoxalin-2-one is not yet fully understood. However, it has been proposed that the compound exerts its biological activities through the modulation of various cellular pathways. For instance, it has been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in cancer cell invasion and metastasis. It has also been reported to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and viruses, and reduce inflammation. It has also been reported to enhance cognitive function and memory retention in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(Cyclobutanecarbonyl)-1,3-dihydroquinoxalin-2-one in lab experiments is its high yield and purity. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the research of 4-(Cyclobutanecarbonyl)-1,3-dihydroquinoxalin-2-one. One potential area of interest is the development of novel therapeutic agents based on this compound. It could also be used as a lead compound for the development of new drugs with improved efficacy and reduced toxicity. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of medicine and biology.
Conclusion:
In conclusion, this compound is a promising compound with diverse biological activities. Its potential therapeutic applications make it an attractive candidate for drug development. Further research is needed to fully understand its mechanism of action and explore its potential applications in various fields of medicine and biology.
Métodos De Síntesis
The synthesis of 4-(Cyclobutanecarbonyl)-1,3-dihydroquinoxalin-2-one involves the reaction of cyclobutanecarboxylic acid with o-phenylenediamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting product is then cyclized with acetic anhydride to yield the final product. The yield of this synthesis method is generally high, and the purity of the compound can be easily achieved through recrystallization.
Propiedades
IUPAC Name |
4-(cyclobutanecarbonyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c16-12-8-15(13(17)9-4-3-5-9)11-7-2-1-6-10(11)14-12/h1-2,6-7,9H,3-5,8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEFTTLZQZHFRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-2-(4-phenylphenoxy)ethanone](/img/structure/B7477803.png)
![N-[2-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide](/img/structure/B7477814.png)
![N-[(2-fluorophenyl)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B7477818.png)

![2-bromo-N-[(3-chlorophenyl)methyl]-5-methoxy-N-methylbenzamide](/img/structure/B7477839.png)
![N-[2-(4-chlorophenoxy)ethyl]-N-methyl-4-methylsulfonylbenzamide](/img/structure/B7477843.png)


![2-bromo-N-[4-(difluoromethylsulfonyl)phenyl]-5-methoxybenzamide](/img/structure/B7477868.png)
![3,7-Dimethyl-1-[2-oxo-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]purine-2,6-dione](/img/structure/B7477875.png)

![N'-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B7477889.png)
